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Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzoic acid

Cat. No.: B179233 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4-fluorobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis.

The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS), will be invaluable for researchers, scientists, and professionals in

drug development for the precise identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

2-Bromo-4-fluorobenzoic acid. The following tables summarize the proton (¹H) and carbon-

13 (¹³C) NMR data.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for 2-Bromo-4-fluorobenzoic acid
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.95 dd ~8.8, ~5.2 H-6

~7.60 dd ~8.4, ~2.4 H-3

~7.30 ddd ~8.8, ~8.4, ~2.4 H-5

~13.5 br s - COOH

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent

and instrument used.

¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for 2-Bromo-4-fluorobenzoic acid

Chemical Shift (δ) ppm Assignment

~165.0 C=O (Carboxylic Acid)

~163.0 (d, ¹JCF ≈ 250 Hz) C-4

~134.0 C-6

~131.0 C-2

~120.0 (d, ²JCF ≈ 25 Hz) C-5

~118.0 (d, ²JCF ≈ 21 Hz) C-3

~115.0 (d, ³JCF ≈ 9 Hz) C-1

Note: The assignments are based on established principles of NMR spectroscopy and may

require further experimental verification. The carbon attached to fluorine exhibits splitting due to

C-F coupling.

Infrared (IR) Spectroscopy
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IR spectroscopy provides valuable information about the functional groups present in 2-Bromo-
4-fluorobenzoic acid.

Table 3: FT-IR Spectroscopic Data for 2-Bromo-4-fluorobenzoic acid

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

1680-1710 Strong C=O stretch (Carboxylic Acid)

1550-1620 Medium C=C stretch (Aromatic)

1200-1300 Strong C-O stretch

1000-1100 Strong C-F stretch

700-800 Strong C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

2-Bromo-4-fluorobenzoic acid.

Table 4: Mass Spectrometry Data for 2-Bromo-4-fluorobenzoic acid

m/z Relative Intensity (%) Assignment

218/220 High
[M]⁺ (Molecular ion peak with

bromine isotopes)

201/203 Moderate [M-OH]⁺

173/175 Moderate [M-COOH]⁺

94 Moderate [C₆H₃F]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an

approximate 1:1 ratio.
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
A solution of 2-Bromo-4-fluorobenzoic acid was prepared by dissolving approximately 10-20

mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. The

spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer. The chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. For

solid samples, the potassium bromide (KBr) pellet method is commonly employed. A small

amount of the finely ground compound (1-2 mg) is intimately mixed with dry KBr powder (100-

200 mg) and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total

Reflectance (ATR) technique can be used for direct analysis of the solid sample.

Mass Spectrometry
Mass spectral analysis was performed using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for sample introduction. Electron Ionization (EI) is a common method

for this type of compound. The sample is vaporized and bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation. For more gentle ionization,

Electrospray Ionization (ESI) can be utilized, particularly when coupled with liquid

chromatography (LC-MS).

Data Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Bromo-4-fluorobenzoic acid.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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